![molecular formula C19H21FN4O2S B3016541 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide CAS No. 897464-10-7](/img/structure/B3016541.png)
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide
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Description
The compound is a complex organic molecule. It contains an imidazo[2,1-b]thiazole core, which is a heterocyclic compound . This core is substituted with a 4-fluorophenyl group and a morpholinoethylacetamide group .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds have been synthesized from thiourea, acetone, and fluorobenzoyl bromide . These were used as primary ligands to synthesize phosphorescent complexes .Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazo[2,1-b]thiazole core. This core is substituted with a 4-fluorophenyl group and a morpholinoethylacetamide group .Scientific Research Applications
Cytotoxic Activity
- Compounds with imidazo[2,1-b]thiazole scaffolds, similar to the mentioned chemical, have been synthesized and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 (H. Ding et al., 2012).
Anticancer Agents
- Novel analogues of imidazo[2,1-b][1,3,4]thiadiazole derivatives, akin to the chemical , have been synthesized and evaluated for their anticancer properties, showing potent effects against leukemia cells (S. Karki et al., 2011).
Antimicrobial and Hemolytic Activity
- New series of compounds related to the mentioned chemical, including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, have been prepared and screened for antimicrobial and hemolytic activity, showing significant potential (Samreen Gul et al., 2017).
Aldose Reductase Inhibitory Effect
- Certain derivatives of imidazo[2,1-b]thiazole have been synthesized and tested for their aldose reductase inhibitory effect, providing insights for future research in this domain (Nuray Ulusoy Güzeldemirci et al., 2018).
Tubulin Polymerization Inhibition
- Chalcone conjugates featuring the imidazo[2,1‐b]thiazole scaffold have been synthesized and shown to inhibit microtubule assembly in cancer cells, leading to cell-cycle arrest and apoptotic cell death (A. Kamal et al., 2014).
Antitubercular and Antifungal Activity
- Novel imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and exhibited significant antitubercular and antifungal activity (Manjoor. Syed et al., 2013).
properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c20-15-3-1-14(2-4-15)17-12-24-16(13-27-19(24)22-17)11-18(25)21-5-6-23-7-9-26-10-8-23/h1-4,12-13H,5-11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURWBUBRXSXGOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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